2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

TDO inhibition Immuno-oncology Structure-activity relationship

For TDO-targeted immuno-oncology research demanding reliable, single-target resolution, this 4-bromo-indole acetamide delivers a verified 16-fold selectivity window over IDO1 with an IC₅₀ of 40 nM. Unlike generic 'TDO inhibitors' or dual IDO1/TDO agents, its weak CYP2C9 inhibition (IC₅₀ 9,270 nM) minimizes drug-drug interaction artifacts in combination studies. Deploy at 40–100 nM in cell-based assays to attribute immunomodulatory effects exclusively to TDO blockade—critical for clean kynurenine-pathway data. Procure this validated positive control with documented BindingDB selectivity benchmarks to anchor your HTS campaigns and lead-optimization SAR series.

Molecular Formula C15H13BrN2OS
Molecular Weight 349.2 g/mol
Cat. No. B11009526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Molecular FormulaC15H13BrN2OS
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(=O)NCC3=CC=CS3)C(=C1)Br
InChIInChI=1S/C15H13BrN2OS/c16-13-4-1-5-14-12(13)6-7-18(14)10-15(19)17-9-11-3-2-8-20-11/h1-8H,9-10H2,(H,17,19)
InChIKeyNKTJWIAKZMBWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide: A Selective TDO Inhibitor for Immuno-Oncology Research


2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1219546-70-9, molecular formula C₁₅H₁₃BrN₂OS, MW 349.2) is a synthetic indole-acetamide derivative distinguished by a bromine atom at the 4-position of the indole ring and a thiophen-2-ylmethyl substituent on the acetamide nitrogen . The compound functions as a potent inhibitor of human tryptophan 2,3-dioxygenase (TDO), an emerging immuno-oncology target involved in tumoral immune evasion [1][2]. Its structural features—specifically the 4-bromo-indole scaffold paired with the thiophene-containing side chain—confer a selectivity profile that differentiates it from broader-spectrum indoleamine 2,3-dioxygenase (IDO)/TDO dual inhibitors and from non-brominated analogs within the same chemotype [1][3].

Why Generic Indole-Acetamide Substitution Fails for TDO-Selective Profiling with 2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide


Indole-acetamide derivatives bearing different halogen substitution patterns or alternative heterocyclic appendages exhibit widely divergent TDO/IDO selectivity profiles, making simple analog substitution unreliable for target-specific studies. The 4-bromo substitution on the indole ring of this compound is not a silent structural feature; it directly contributes to a pronounced selectivity window between TDO and IDO1 inhibition that is absent or substantially narrowed in closely related analogs such as the 4-unsubstituted parent scaffold [1][2]. Furthermore, the thiophen-2-ylmethyl acetamide side chain contributes to a CYP liability profile distinct from other indole-acetamide chemotypes, with relatively weak CYP2C9 inhibition that reduces potential drug–drug interaction risk in cell-based and in vivo experimental models [3]. These quantifiable differences mean that procurement of a generic 'indole-acetamide TDO inhibitor' without attention to the specific 4-bromo-thiophene substitution pattern risks introducing uncontrolled variables in potency, selectivity, and off-target pharmacology [1][3].

2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide: Quantified Differentiation Against Closest Analogs and In-Class Candidates


TDO Inhibition Potency: ~42-Fold Improvement Over the Des-Bromo Parent Scaffold

2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide inhibits human TDO (aa 19–388) with an IC₅₀ of 40 nM in a recombinant enzyme assay, whereas the parent des-bromo indole scaffold (BDBM50606592, CHEMBL5219838) exhibits an IC₅₀ of 1,700 nM under identical assay conditions (E. coli Transetta (DE3) expression, nanodrop 2000c spectrophotometric detection) [1][2]. This represents an approximately 42-fold improvement in potency attributable to the 4-bromo substituent [2].

TDO inhibition Immuno-oncology Structure-activity relationship

TDO vs. IDO1 Selectivity: A 16-Fold Window Enabling Target-Specific Biological Interrogation

In side-by-side recombinant enzyme assays performed under the same expression and detection system (E. coli Transetta (DE3), nanodrop 2000c), 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide inhibits human TDO with an IC₅₀ of 40 nM and human IDO1 (aa 12–403) with an IC₅₀ of 640 nM, yielding a TDO:IDO1 selectivity ratio of 16-fold [1]. By contrast, the des-bromo parent scaffold (BDBM50606592) shows a TDO IC₅₀ of 1,700 nM and IDO1 IC₅₀ of 8,490 nM—a 5-fold selectivity window that is both less potent and narrower in absolute terms [2]. Well-characterized TDO reference inhibitors such as LM10 exhibit IC₅₀ values of 620 nM (hTDO) and >10,000 nM (IDO), providing a selectivity ratio of >16-fold but at substantially weaker absolute TDO potency [3].

TDO/IDO selectivity Cancer immunotherapy Target deconvolution

Minimal CYP2C9 Inhibition: Reduced Metabolic Liability Relative to Broader Indole Chemotypes

In a human liver microsome assay using 4′-hydroxy diclofenac as a probe substrate (10-min incubation, LC/MS/MS detection), 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide inhibited CYP2C9 with an IC₅₀ of 9,270 nM [1]. This places the compound approximately 232-fold above its TDO IC₅₀, significantly reducing the likelihood of CYP2C9-mediated drug–drug interactions at pharmacologically relevant concentrations. While direct comparator data for closely related indole-acetamide analogs in the same CYP panel are not publicly available, this weak CYP2C9 profile is consistent with the steric and electronic effects of the 4-bromo-thiophene substitution pattern and represents a measurable differentiation from indole-based clinical candidates such as epacadostat (IDO1 inhibitor), which carries established CYP liabilities [2].

CYP450 inhibition Drug–drug interaction Metabolic stability

Structural Basis for Bromine-Dependent TDO Engagement: Co-Crystal Template from the 6-Bromo-Indazole Series

Although a co-crystal structure of 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide bound to human TDO has not been deposited publicly, the closely related 6-bromo-indazole series from the same medicinal chemistry program has yielded multiple high-resolution IDO1 co-crystal structures (PDB IDs 7E0O, 7E0S, 7E0T, 7E0U) that explicitly demonstrate the contribution of the bromine atom to target binding via sulfur–bromine halogen bonding and hydrophobic pocket occupancy [1][2]. The BindingDB entry for the target compound is cross-referenced to PDB 7E0S under the same PubMed ID (34110158), confirming that the compound belongs to the structural series for which bromine-dependent binding interactions have been experimentally validated [1][3]. This structural context provides a mechanistic rationale—grounded in experimentally determined protein–ligand interactions—for the potency and selectivity gains imparted by the 4-bromo substituent, a rationale that cannot be assumed for non-brominated or differently halogenated analogs [1].

X-ray crystallography Halogen bonding Structure-based drug design

Precision Application Scenarios for 2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide in Drug Discovery and Target Biology


TDO-Selective Chemical Probe for Immuno-Oncology Target Deconvolution

In tumor microenvironment studies where distinguishing TDO-mediated from IDO1-mediated tryptophan catabolism is critical, 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can be deployed at nanomolar concentrations (≈40–100 nM) to selectively inhibit TDO without significant IDO1 engagement (IC₅₀ IDO1 = 640 nM; 16-fold selectivity window) [1]. This selectivity profile enables researchers to attribute downstream immunomodulatory effects (e.g., T-cell proliferation rescue, kynurenine reduction) specifically to TDO blockade, a level of target resolution not achievable with dual IDO1/TDO inhibitors (e.g., epacadostat, linrodostat) or with weaker TDO inhibitors (e.g., LM10, TDO IC₅₀ = 620 nM) that require micromolar concentrations [1][2].

Combination Therapy Screening with CYP2C9-Metabolized Chemotherapeutics

The compound's weak CYP2C9 inhibition (IC₅₀ = 9,270 nM) allows co-administration with anticancer agents metabolized via the CYP2C9 pathway (e.g., cyclophosphamide, tamoxifen, certain NSAIDs) in in vitro co-culture and in vivo xenograft models with minimized risk of pharmacokinetic drug–drug interactions [3]. This is a measurable advantage over indole-based IDO1 clinical candidates that carry documented CYP liabilities, enabling cleaner interpretation of combination therapy efficacy data [4].

Structure-Guided Optimization of 4-Bromo-Indole TDO Inhibitors

Medicinal chemistry teams pursuing TDO inhibitor lead optimization can use 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide as a validated starting point for scaffold-hopping and substituent walks, grounded in the experimentally determined binding mode of the 6-bromo-indazole series (PDB 7E0S, 7E0O, 7E0T, 7E0U) that reveals critical sulfur–bromine halogen bonding interactions [5]. The compound's BindingDB-curated selectivity data (TDO/IDO1 and CYP2C9) provide a multi-parameter benchmark against which new analogs can be quantitatively compared, streamlining the design–synthesize–test cycle [1][3].

Standard Reference Compound for TDO Enzymatic Assay Validation

With an IC₅₀ of 40 nM for recombinant human TDO under well-defined assay conditions (E. coli Transetta (DE3) expression, nanodrop 2000c spectrophotometric readout), 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide serves as a high-potency positive control for validating new TDO enzymatic assays, high-throughput screening platforms, and biosensor development [1]. Its low-nanomolar potency provides a wide dynamic range for assay optimization, while its selectivity profile ensures that observed inhibitory signals in cell-based assays are attributable to TDO rather than IDO1 [1].

Quote Request

Request a Quote for 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.